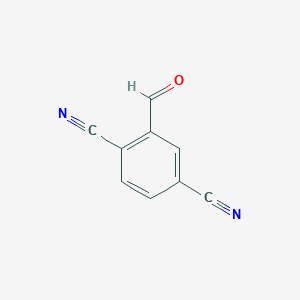
2-Formylterephthalonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formylbenzene-1,4-dicarbonitrile is an organic compound with the molecular formula C9H4N2O It is characterized by the presence of a formyl group (-CHO) and two cyano groups (-CN) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbenzene-1,4-dicarbonitrile typically involves the formylation of benzene-1,4-dicarbonitrile. One common method is the Vilsmeier-Haack reaction, where benzene-1,4-dicarbonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production methods for 2-Formylbenzene-1,4-dicarbonitrile are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-Formylbenzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The cyano groups can be reduced to amine groups.
Substitution: The formyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various nucleophiles, such as amines or alcohols, can react under acidic or basic conditions.
Major Products
Oxidation: 2-Carboxybenzene-1,4-dicarbonitrile.
Reduction: 2-Formylbenzene-1,4-diamine.
Substitution: Depending on the nucleophile, products can include 2-alkoxybenzene-1,4-dicarbonitrile or 2-amino-benzene-1,4-dicarbonitrile.
科学研究应用
2-Formylbenzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl and cyano groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Formylbenzene-1,4-dicarbonitrile depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the formyl and cyano groups act as electrophilic centers, attracting nucleophiles. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Formylbenzene-1,3-dicarbonitrile
- 4-Formylbenzenesulfonyl chloride
- 2-(3-Formylphenyl)acetonitrile
Uniqueness
2-Formylbenzene-1,4-dicarbonitrile is unique due to the specific positioning of the formyl and cyano groups on the benzene ring, which influences its reactivity and potential applications. Compared to its isomers, such as 2-Formylbenzene-1,3-dicarbonitrile, the 1,4-isomer may exhibit different chemical and physical properties, making it suitable for specific applications.
属性
CAS 编号 |
164932-42-7 |
|---|---|
分子式 |
C9H4N2O |
分子量 |
156.14 g/mol |
IUPAC 名称 |
2-formylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,6H |
InChI 键 |
IJRZHESCEKKNGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
规范 SMILES |
C1=CC(=C(C=C1C#N)C=O)C#N |
同义词 |
1,4-Benzenedicarbonitrile, 2-formyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















